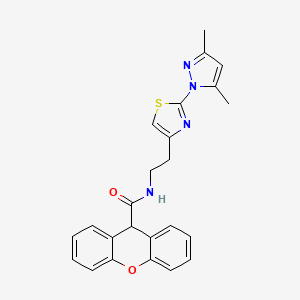

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several notable substructures, including a pyrazole ring, a thiazole ring, and a xanthene ring. Pyrazole and thiazole are both heterocyclic aromatic compounds, which means they contain atoms of at least two different elements as part of their ring structure . Xanthene is a tricyclic system that is a parent structure for several important bioactive compounds and dyes.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The pyrazole and thiazole rings would contribute to the compound’s aromaticity, potentially affecting its reactivity and stability .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The pyrazole and thiazole rings could potentially undergo electrophilic substitution reactions, while the carboxamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its hydrophobicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of related pyrazole derivatives, including their structural analysis through methods like X-ray diffraction, Infrared Spectroscopy, and Nuclear Magnetic Resonance, offers insights into the molecular architecture of these compounds. Such studies aid in understanding the fundamental properties of these derivatives, including N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide (Prabhuswamy et al., 2016).

Antibacterial Activity

- Pyrazole derivatives have been identified as potent antibacterial agents. For instance, certain pyrazole compounds have displayed significant activity against bacteria such as Staphylococcus aureus, showing their potential in developing new antibacterial treatments (Palkar et al., 2017).

Cytotoxic Activity

- These compounds also exhibit cytotoxic properties, with some showing effectiveness against cancer cell lines. The exploration of pyrazole derivatives in cancer research is pivotal for developing new chemotherapeutic agents (Deady et al., 2003).

Nonlinear Optical Properties

- The study of nonlinear optical properties in pyrazole derivatives suggests potential applications in materials science, particularly in the development of new optical materials. Computational studies, including Density Functional Theory (DFT) calculations, play a significant role in predicting and understanding these properties (Kanwal et al., 2022).

Anticancer and Anti-5-Lipoxygenase Agents

- Pyrazolopyrimidines derivatives, closely related to pyrazole compounds, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies contribute to the ongoing search for novel therapeutic agents in oncology and inflammation-related diseases (Rahmouni et al., 2016).

Transfer Hydrogenation Catalysts

- Pyrazole derivatives have been utilized in catalysis, particularly in asymmetric transfer hydrogenation of ketones. Research in this area explores the efficacy of these compounds as catalysts, opening avenues for their application in synthetic chemistry (Magubane et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c1-15-13-16(2)28(27-15)24-26-17(14-31-24)11-12-25-23(29)22-18-7-3-5-9-20(18)30-21-10-6-4-8-19(21)22/h3-10,13-14,22H,11-12H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVFNQTVAWWNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2914946.png)

![N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2914947.png)

![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)

![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)